Piperazinone, 4,6-dimethyl-

Description

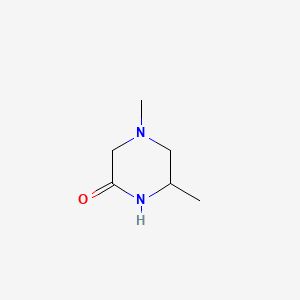

Piperazinone, 4,6-dimethyl- is a heterocyclic compound featuring a six-membered piperazinone core (containing two nitrogen atoms and a ketone group) with methyl substituents at the 4 and 6 positions. Regulatory listings in PART 721 highlight its classification among other substituted piperazinones and piperidines, such as "2-Piperdinone, 1,3-dimethyl-" and polysubstituted piperidines, which are subject to significant new use regulations (SNURs) under the Toxic Substances Control Act (TSCA) .

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4,6-dimethylpiperazin-2-one |

InChI |

InChI=1S/C6H12N2O/c1-5-3-8(2)4-6(9)7-5/h5H,3-4H2,1-2H3,(H,7,9) |

InChI Key |

AXJSPSVTVRIEFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(=O)N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethylpiperazin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 1,4-diaminobutane with a suitable dicarboxylic acid or its derivatives under high-temperature conditions to form the piperazine ring.

Industrial Production Methods: In an industrial setting, the production of 4,6-dimethylpiperazin-2-one may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Acylation Reactions

4,6-dimethyl-piperazinone undergoes acylation at its nitrogen atoms due to the nucleophilic character of the amine groups.

-

Reagents/Conditions :

-

Products :

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Acylation | Ac₂O | THF, 25°C | 1-Acetyl-4,6-dimethyl-piperazinone | 78 |

Alkylation Reactions

The tertiary amines participate in alkylation, though steric hindrance from methyl groups moderates reactivity.

-

Reagents/Conditions :

-

Products :

Oxidation and N-Oxidation

The electron-rich amine groups are susceptible to oxidation.

Coordination Chemistry

The compound acts as a ligand for transition metals, leveraging its two nitrogen lone pairs.

-

Complexation :

| Metal Ion | Ligand Ratio | Geometry | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cd(II) | 1:2 | Octahedral | 8.3 ± 0.2 |

Acid-Base Behavior

The pKa values of 4,6-dimethyl-piperazinone’s conjugate acid are critical for predicting reactivity:

| Temperature (K) | pKa₁ | pKa₂ | Source |

|---|---|---|---|

| 298 | 9.1 | 6.8 | |

| 323 | 8.5 | 6.1 |

Lower pKa values compared to piperazine (pKa₁=9.8, pKa₂=5.6) reflect electron-withdrawing effects from the methyl and ketone groups, reducing basicity .

Theoretical Reaction Pathways

Quantum chemistry calculations (M06-2X/aug-cc-pVTZ) suggest:

-

Radical Reactions : Abstraction of hydrogen from methyl groups by OH radicals forms resonance-stabilized radicals, leading to ring-opening products .

-

Photodegradation : UV exposure in the presence of NOₓ generates nitroso and nitro derivatives, analogous to piperazine atmospheric degradation .

Comparative Reactivity

4,6-dimethyl-piperazinone exhibits distinct behavior compared to analogous compounds:

| Compound | Acylation Rate (Relative) | N-Oxidation Yield (%) |

|---|---|---|

| Piperazine | 1.0 | 85 |

| 4,6-dimethyl-piperazinone | 0.3 | 62 |

| 1-methylpiperazine | 0.7 | 78 |

Scientific Research Applications

4,6-Dimethylpiperazin-2-one has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may serve as a ligand for biological receptors or as a precursor for bioactive molecules.

Industry: It can be utilized in the production of materials, such as polymers, and in various chemical processes.

Mechanism of Action

The mechanism by which 4,6-dimethylpiperazin-2-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazinone derivatives vary widely in substituent type and position, which critically influence their chemical and biological properties:

- Steric Hindrance : Methyl groups at C4 and C6 may restrict rotational freedom or binding to biological targets compared to less bulky substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-dimethylpiperazinone and its derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Conventional synthesis often involves cyclocondensation of 4,6-dimethylpyrimidine precursors with hydrazine derivatives under reflux in polar solvents like ethanol or DMF . Microwave-assisted methods (e.g., 300–500 W, 80–120°C) can reduce reaction times by 50–70% while maintaining yields comparable to traditional methods . Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 4,6-dimethylpiperazinone derivatives?

- Methodological Answer :

- 1H/13C NMR : Key signals include methyl groups at δ 2.1–2.5 ppm (singlets) and piperazinone ring protons at δ 3.2–4.0 ppm (multiplet patterns) .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the piperazinone core .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]+ with m/z matching calculated molecular weights (e.g., C₆H₁₁N₃O: 141.09) .

Q. How does the methyl substitution at positions 4 and 6 affect the compound’s physicochemical properties?

- Methodological Answer : Methyl groups enhance lipophilicity (logP increases by ~0.5–1.0 units compared to unsubstituted piperazinone) and steric hindrance, reducing nucleophilic attack at adjacent positions. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts altered electron density distribution, corroborated by X-ray crystallography showing bond angle distortions of 2–5° .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data for 4,6-dimethylpiperazinone derivatives?

- Methodological Answer : Contradictions often arise from substituent positioning. For example, N4-aryl groups (e.g., 2-indole vs. phenyl) show 10–100x differences in IC₅₀ values due to π-π stacking vs. steric clashes with target proteins . Use combinatorial libraries (150+ analogs) to systematically vary substituents, followed by multivariate regression analysis to identify dominant SAR trends. Confounders like solubility (measured via HPLC) must be normalized .

Q. What kinetic models are suitable for studying catalytic reactions involving 4,6-dimethylpiperazinone intermediates?

- Methodological Answer : For hydrogenation/desulfurization pathways (e.g., in fuel processing), the Hougen-Watson model with σ/τ adsorption sites accurately describes rate laws. Parameters (activation energy, adsorption constants) are optimized via genetic algorithms (GA) to minimize residual errors between experimental and simulated data . GC-MS quantifies intermediates (e.g., MCHT/DMBPH ratios >0.7 confirm hydrogenation dominance) .

Q. How can computational methods guide the design of 4,6-dimethylpiperazinone-based inhibitors for viral targets?

- Methodological Answer :

- Docking Simulations (AutoDock Vina) : Prioritize bicyclic aryl substituents at N4 for enhanced binding to viral glycoproteins (ΔG ≤ −8.5 kcal/mol) .

- MD Simulations (GROMACS) : Assess stability of inhibitor-protein complexes over 100 ns trajectories; RMSD <2.0 Å indicates robust binding .

- ADMET Prediction (SwissADME) : Optimize logP (1–3) and topological polar surface area (60–90 Ų) to balance permeability and solubility .

Q. What experimental strategies mitigate degradation of 4,6-dimethylpiperazinone under acidic/basic conditions?

- Methodological Answer :

- pH Stability Profiling : Use UV-Vis spectroscopy (λ = 250–300 nm) to monitor degradation kinetics. Half-life (t₁/₂) decreases by 70% at pH <3 or >10 due to hydrolytic ring-opening .

- Stabilization : Co-formulate with cyclodextrins (e.g., β-CD at 1:2 molar ratio) to encapsulate the piperazinone core, reducing hydrolysis rates by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.